4,2'-Dihydroxy-4'-methoxychalcone
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Overview
Description
4,2’-Dihydroxy-4’-methoxychalcone is a chalcone, a type of natural phenolic compound. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound has shown promise in preventing allergic reactions .
Preparation Methods
The synthesis of 4,2’-Dihydroxy-4’-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions .
Chemical Reactions Analysis
4,2’-Dihydroxy-4’-methoxychalcone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other bioactive chalcone derivatives.
Biology: The compound exhibits significant anti-inflammatory and antioxidant activities, making it a candidate for studying cellular oxidative stress and inflammation pathways.
Mechanism of Action
The mechanism of action of 4,2’-Dihydroxy-4’-methoxychalcone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the release of histamine from mast cells, which is a key mediator in allergic reactions. Additionally, it modulates the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase .
Comparison with Similar Compounds
4,2’-Dihydroxy-4’-methoxychalcone can be compared with other chalcones such as:
2’,4’-Dihydroxy-4-methoxychalcone: Similar in structure but with different hydroxyl group positions, leading to variations in biological activity.
4,4’-Dihydroxy-2-methoxychalcone: Another structurally related compound with potential anticancer properties.
Cardamonin: A chalcone with notable anti-inflammatory and anticancer activities.
The uniqueness of 4,2’-Dihydroxy-4’-methoxychalcone lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H14O4 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-10,17,19H,1H3/b9-4+ |
InChI Key |
MOESXQFGHNEYAH-RUDMXATFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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